Cas no 878386-01-7 (5-Cyanofuran-2-sulfonamide)
5-Cyanofuran-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Furansulfonamide, 5-cyano-
- 5-Cyanofuran-2-sulfonamide
- EN300-197507
- 878386-01-7
- ZBBXJKCGHYDRMP-UHFFFAOYSA-N
- SCHEMBL1487253
-
- Inchi: 1S/C5H4N2O3S/c6-3-4-1-2-5(10-4)11(7,8)9/h1-2H,(H2,7,8,9)
- InChI Key: ZBBXJKCGHYDRMP-UHFFFAOYSA-N
- SMILES: O1C(C#N)=CC=C1S(N)(=O)=O
Computed Properties
- Exact Mass: 171.99426317g/mol
- Monoisotopic Mass: 171.99426317g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 106Ų
Experimental Properties
- Density: 1.62±0.1 g/cm3(Predicted)
- Boiling Point: 384.3±52.0 °C(Predicted)
- pka: 9.28±0.60(Predicted)
5-Cyanofuran-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-197507-0.05g |
5-cyanofuran-2-sulfonamide |
878386-01-7 | 95% | 0.05g |
$229.0 | 2023-09-16 | |
| Enamine | EN300-197507-0.1g |
5-cyanofuran-2-sulfonamide |
878386-01-7 | 95% | 0.1g |
$342.0 | 2023-09-16 | |
| Enamine | EN300-197507-0.25g |
5-cyanofuran-2-sulfonamide |
878386-01-7 | 95% | 0.25g |
$487.0 | 2023-09-16 | |
| Enamine | EN300-197507-0.5g |
5-cyanofuran-2-sulfonamide |
878386-01-7 | 95% | 0.5g |
$768.0 | 2023-09-16 | |
| Enamine | EN300-197507-1.0g |
5-cyanofuran-2-sulfonamide |
878386-01-7 | 95% | 1g |
$986.0 | 2023-05-26 | |
| Enamine | EN300-197507-2.5g |
5-cyanofuran-2-sulfonamide |
878386-01-7 | 95% | 2.5g |
$1931.0 | 2023-09-16 | |
| Enamine | EN300-197507-5.0g |
5-cyanofuran-2-sulfonamide |
878386-01-7 | 95% | 5g |
$2858.0 | 2023-05-26 | |
| Enamine | EN300-197507-10.0g |
5-cyanofuran-2-sulfonamide |
878386-01-7 | 95% | 10g |
$4236.0 | 2023-05-26 | |
| Enamine | EN300-197507-1g |
5-cyanofuran-2-sulfonamide |
878386-01-7 | 95% | 1g |
$986.0 | 2023-09-16 | |
| Enamine | EN300-197507-5g |
5-cyanofuran-2-sulfonamide |
878386-01-7 | 95% | 5g |
$2858.0 | 2023-09-16 |
5-Cyanofuran-2-sulfonamide Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 5-Cyanofuran-2-sulfonamide
Recent Advances in the Study of 5-Cyanofuran-2-sulfonamide (CAS: 878386-01-7)
5-Cyanofuran-2-sulfonamide (CAS: 878386-01-7) has emerged as a promising compound in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile scaffold for drug development, particularly in targeting enzymes and receptors involved in inflammatory and metabolic disorders. This research brief synthesizes the latest findings on the synthesis, biological activity, and therapeutic applications of 5-Cyanofuran-2-sulfonamide, providing a comprehensive overview for professionals in the field.
The compound's unique structural features, including the cyanofuran moiety and sulfonamide group, contribute to its ability to interact with a variety of biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-Cyanofuran-2-sulfonamide exhibits potent inhibitory activity against carbonic anhydrase isoforms, which are implicated in conditions such as glaucoma and epilepsy. The study utilized X-ray crystallography to elucidate the binding mode of the compound, revealing key interactions with the enzyme's active site.
Further research has explored the compound's potential in oncology. A preclinical study conducted by a team at the University of Cambridge found that derivatives of 5-Cyanofuran-2-sulfonamide showed selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of hypoxia-inducible factors (HIFs). The study suggested that the compound's mechanism of action involves disruption of HIF-mediated signaling pathways, offering a novel approach to targeting hypoxic tumors.
In addition to its therapeutic potential, recent advancements in the synthetic methodology of 5-Cyanofuran-2-sulfonamide have been reported. A 2024 paper in Organic Letters described an efficient, one-pot synthesis route that improves yield and reduces the need for hazardous reagents. This development is significant for scaling up production and facilitating further pharmacological studies.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 5-Cyanofuran-2-sulfonamide. Current research is focused on structural modifications to enhance bioavailability and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance the compound into clinical trials, with preliminary results expected in the coming years.
In conclusion, 5-Cyanofuran-2-sulfonamide represents a compelling case study in the intersection of chemical synthesis and biological application. Its multifaceted activity and ongoing research developments position it as a compound of significant interest for future drug discovery efforts. Researchers are encouraged to explore its potential in combination therapies and as a tool compound for probing biological pathways.
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